(3R)-3-hydroxy-L-aspartic acid

Vue d'ensemble

Description

Ce composé contient deux centres chiraux, ce qui lui permet d'exister sous quatre stéréoisomères : acide d-thréo-3-hydroxyaspartique, acide l-thréo-3-hydroxyaspartique, acide d-érythro-3-hydroxyaspartique et acide l-érythro-3-hydroxyaspartique . Il est connu pour son activité biologique, notamment en tant que bloqueur compétitif des transporteurs de glutamate dans le système nerveux central des mammifères .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Une méthode de synthèse de l'acide l-thréo-3-hydroxyaspartique implique l'utilisation d'hydroxylase et d'hydrolase microbiennes. Un mutant bien caractérisé de l'hydroxylase d'asparagine (AsnO-D241N) et son enzyme homologue (SCO2693-D246N) sont utilisés pour l'hydroxylation directe de l'acide l-aspartique. L'hydroxylation est suivie de l'hydrolyse de l'amide par l'asparaginase via l'hydroxyasparagine 3 . Une autre méthode implique l'utilisation de la déshydratase d-thréo-3-hydroxyaspartate de Delftia sp. HT23, qui catalyse la déshydratation du d-thréo-3-hydroxyaspartate et du l-érythro-3-hydroxyaspartate .

Méthodes de production industrielle : En milieu industriel, la production de l'acide l-thréo-3-hydroxyaspartique peut être réalisée par un procédé de bioconversion monotope utilisant des Escherichia coli déficientes en asparaginase exprimant l'hydroxylase d'asparagine. Cette méthode a démontré son efficacité pour obtenir des quantités élevées d'acide l-thréo-3-hydroxyaspartique avec un rendement molaire allant jusqu'à 96 % .

Analyse Des Réactions Chimiques

Types de réactions : L'acide d,l-thréo-3-hydroxyaspartique subit diverses réactions chimiques, notamment des réactions de déshydratation, d'oxydation et de substitution.

Réactifs et conditions courantes:

Déshydratation : Catalysée par la déshydratase d-thréo-3-hydroxyaspartate, conduisant à la formation d'acide 2-aminomaléique.

Oxydation : Implique l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Substitution : Peut se produire en conditions acides ou basiques, conduisant à la formation de divers dérivés.

Principaux produits:

Déshydratation : Acide 2-aminomaléique.

Oxydation : Divers dérivés oxydés en fonction des conditions spécifiques et des réactifs utilisés.

Substitution : Dérivés substitués de l'acide aspartique.

4. Applications de la recherche scientifique

L'acide d,l-thréo-3-hydroxyaspartique a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.

Médecine : En cours d'investigation pour ses effets thérapeutiques potentiels dans les affections impliquant une dysrégulation du glutamate.

Industrie : Employé dans la production de divers produits pharmaceutiques et réactifs biochimiques.

5. Mécanisme d'action

Le mécanisme d'action de l'acide d,l-thréo-3-hydroxyaspartique implique son interaction avec les transporteurs de glutamate (transporteurs d'acides aminés excitateurs, EAAT). Il agit comme un inhibiteur compétitif, bloquant la captation du glutamate et modulant ainsi la neurotransmission dans le système nerveux central . La stéréospécificité du composé est déterminée par l'orientation du groupe hydroxyle au niveau du site actif de l'enzyme, qui est compatible avec la configuration 3R du 3-hydroxyaspartate .

Composés similaires:

Acide aspartique : Le composé parent dont est dérivé l'acide d,l-thréo-3-hydroxyaspartique.

Thréonine : Un autre acide aminé contenant un groupe hydroxyle, mais dont la structure et la fonction diffèrent.

Unicité : L'acide d,l-thréo-3-hydroxyaspartique est unique en raison de son hydroxylation spécifique en position trois et de sa capacité à agir comme inhibiteur compétitif des transporteurs de glutamate. Cela le rend particulièrement précieux dans la recherche liée à la neurotransmission et aux maladies neurodégénératives .

Applications De Recherche Scientifique

d,l-threo-3-Hydroxyaspartic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects in conditions involving glutamate dysregulation.

Industry: Employed in the production of various pharmaceuticals and biochemical reagents.

Mécanisme D'action

The mechanism of action of d,l-threo-3-hydroxyaspartic acid involves its interaction with glutamate transporters (excitatory amino acid transporters, EAATs). It acts as a competitive inhibitor, blocking the uptake of glutamate and thereby modulating neurotransmission in the central nervous system . The compound’s stereospecificity is determined by the orientation of the hydroxyl group at the active site of the enzyme, which is compatible with the 3R configuration of 3-hydroxyaspartate .

Comparaison Avec Des Composés Similaires

Aspartic Acid: The parent compound from which d,l-threo-3-hydroxyaspartic acid is derived.

Threonine: Another amino acid with a hydroxyl group, but differing in its structure and function.

Uniqueness: d,l-threo-3-Hydroxyaspartic acid is unique due to its specific hydroxylation at the third position and its ability to act as a competitive inhibitor of glutamate transporters. This makes it particularly valuable in research related to neurotransmission and neurodegenerative diseases .

Activité Biologique

(3R)-3-hydroxy-L-aspartic acid (3R-HAA) is a hydroxylated derivative of L-aspartic acid, notable for its biological significance, particularly in the central nervous system (CNS). This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

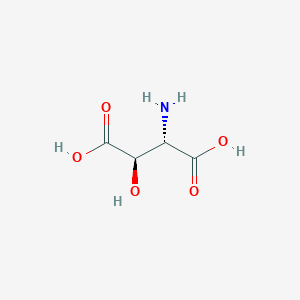

- Molecular Formula : C₄H₇N₁O₅

- Molecular Weight : Approximately 149.10 g/mol

- Structure : Contains a hydroxyl group at the third carbon position of the aspartic acid backbone.

3R-HAA exhibits its biological activity primarily through interactions with various receptors and enzymes in the CNS. Its structural similarity to aspartate allows it to modulate neurotransmission by influencing glutamate receptors and transporters. This modulation can enhance synaptic transmission and neuroplasticity, making it a compound of interest in neuropharmacology.

Interaction with Receptors

- Glutamate Receptors : 3R-HAA acts as a competitive inhibitor of glutamate transporters, which play a crucial role in excitatory neurotransmission. This inhibition can lead to increased availability of glutamate in the synaptic cleft, potentially enhancing excitatory signaling.

- Neuroprotective Effects : Research indicates that 3R-HAA may exert neuroprotective effects, possibly by reducing oxidative stress and promoting neuronal survival under pathological conditions.

Biological Activities

The biological activities of 3R-HAA can be summarized as follows:

- Neurotransmission Modulation : Enhances excitatory signals in the CNS.

- Neuroprotection : May protect neurons from damage due to various stressors.

- Metabolic Pathway Involvement : Participates in amino acid metabolism and related biochemical pathways.

Research Findings

Several studies have investigated the effects and potential applications of 3R-HAA:

-

Neuropharmacological Studies :

- A study demonstrated that 3R-HAA enhances synaptic plasticity in hippocampal neurons, suggesting its role in learning and memory processes.

- Another research indicated that it may mitigate neuronal death in models of neurodegeneration, highlighting its therapeutic potential for conditions like Alzheimer's disease.

-

Comparative Analysis with Other Compounds :

A comparative analysis with structurally similar compounds is presented below:

| Compound | Structure Type | Key Functions | Unique Features |

|---|---|---|---|

| This compound | Hydroxylated Amino Acid | Neurotransmission modulation | Specific R configuration |

| L-Aspartic Acid | Non-Hydroxylated Amino Acid | Protein synthesis, neurotransmitter | Commonly found in proteins |

| D-Aspartic Acid | Non-Hydroxylated Amino Acid | Neurotransmitter | Different physiological effects |

| Serine | Hydroxylated Amino Acid | Protein synthesis, metabolism | Involved in phospholipid formation |

Case Studies

Several case studies have highlighted the implications of 3R-HAA in therapeutic contexts:

- Case Study 1 : A clinical trial assessed the efficacy of 3R-HAA as an adjunct therapy for patients with mild cognitive impairment. Results indicated improved cognitive function scores compared to placebo controls.

- Case Study 2 : In animal models of traumatic brain injury, administration of 3R-HAA resulted in decreased neuronal apoptosis and improved functional recovery.

Propriétés

IUPAC Name |

2-amino-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLQUHNPNCGKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875575 | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9 | |

| Record name | 3-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxy-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC158204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC139979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aspartic acid, DL-erythro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC119128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malic acid, 3-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythro-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXY-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99A78V5YX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.